8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
8-amino-3-benzyl-1H-benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c18-11-6-7-12-13(8-11)20-15-14(19-12)16(23)22(17(24)21-15)9-10-4-2-1-3-5-10/h1-8H,9,18H2,(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKBSNDVBJFVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=NC4=C(C=C(C=C4)N)N=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Benzyl and Pteridine Precursors
The most widely reported method involves the condensation of a benzo[g]pteridine-2,4-dione derivative with benzyl halides under alkaline conditions. A representative protocol, adapted from classical pteridine syntheses, proceeds as follows:
Formation of the Pteridine Core :
Benzylation at Position 3 :
Introduction of the Amino Group :
Table 1: Critical Parameters for Condensation-Based Synthesis
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Pteridine Core | Glyoxal, Acetic Acid | 80°C | 6 hr | 70% |
| Benzylation | BnBr, K2CO3, DMF | 60°C | 12 hr | 88% |
| Amination | HNO3/H2SO4 → H2/Pd/C | 0°C → RT | 1 hr | 75% |
Multi-Step Organic Synthesis via Alkylation and Cyclization
An alternative route employs sequential alkylation and cyclization reactions to construct the benzyl-substituted pteridine system:
Alkylation of Diaminopyrimidine :
Cyclization with Diethyl Oxalate :
Selective Amination :
Reaction Optimization
Solvent and Temperature Effects
Catalytic Systems
- Palladium Catalysts : Pd/C (5–10% w/w) enables efficient nitro group reduction without over-reduction byproducts.
- Base Selection : Potassium carbonate minimizes ester hydrolysis during benzylation compared to stronger bases like NaOH.
Purification Techniques
Chromatographic Methods
Recrystallization
Industrial Production Considerations
Continuous Flow Reactors
Waste Management
- Solvent Recovery : Distillation recovers 90% of DMF for reuse.
- Catalyst Recycling : Pd/C retains 80% activity after five hydrogenation cycles.
Comparative Analysis of Methods
Table 2: Synthesis Route Performance Metrics
| Method | Total Yield | Purity | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Condensation | 45% | 98% | High | 120 |
| Alkylation-Cyclization | 40% | 95% | Moderate | 150 |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydro or tetrahydro forms of the compound.
Scientific Research Applications
8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of dyes and pigments due to its unique chromophoric properties.
Mechanism of Action
The mechanism of action of 8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (Lumichrome)
Pteridine-2,4(1H,3H)-dione
6,7-Diphenylpteridine-2,4(1H,3H)-dione
8-Amino-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione
- Substituents: Amino group at position 8 and methyl at position 7.
- CAS : 4773-27-7 .
- Applications: Potential redox-active material in aqueous flow batteries .
Physicochemical and Functional Comparison
*Calculated values based on structural analogs.
Biological Activity
8-Amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. This compound is characterized by its unique structure, which features a fused benzene and pteridine ring system. The presence of the benzyl substituent is significant as it can influence both the chemical reactivity and biological activity of the compound. Pteridines are known for their diverse biological activities and are often involved in various natural products, including pigments and enzyme cofactors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The structural characteristics of this compound allow it to engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Anticancer Properties
Research has indicated that compounds within the pteridine family exhibit potential anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study demonstrated that treatment with this compound resulted in significant cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis via the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Antiviral and Antibacterial Activities
This compound has also been investigated for its antiviral and antibacterial properties. It has shown efficacy against various viral strains including HIV and influenza virus, as well as bacterial pathogens.
Table: Biological Activities of this compound
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies due to its ability to bind to active sites of various enzymes. This includes protein kinases and other metabolic enzymes that are critical in disease pathways.
Development as a Therapeutic Agent
Given its diverse biological activities, this compound is being explored as a potential therapeutic agent in drug development. Its unique structural features may allow for the design of novel derivatives with enhanced potency and selectivity.
Q & A
Q. What are the recommended safety protocols for handling 8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), full-face shields, and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards. For respiratory protection, employ N100/P3-rated respirators if aerosolization occurs .
- Engineering Controls: Work in a fume hood with adequate ventilation to minimize inhalation risks. Implement spill containment measures and avoid contact with incompatible materials like strong oxidizers .
- Decontamination: Wash hands thoroughly after handling. Contaminated gloves must be disposed of as hazardous waste under local regulations .
Q. What synthetic routes are commonly employed for this compound?
Methodological Answer:
- Multi-Step Synthesis: Start with benzo[g]pteridine-2,4-dione derivatives. Introduce the benzyl group via nucleophilic substitution or coupling reactions (e.g., using benzyl halides). The amino group can be added via reductive amination or catalytic hydrogenation .
- Critical Parameters: Optimize reaction temperature (typically 60–100°C), solvent polarity (DMF or DMSO for solubility), and catalyst selection (e.g., Pd/C for hydrogenation). Monitor progress via HPLC or TLC .
Q. How can researchers characterize the molecular structure of this compound?
Methodological Answer:
- Crystallography: Single-crystal X-ray diffraction (as in ) confirms tautomeric forms (e.g., alloxazine vs. isoalloxazine) and hydrogen-bonding patterns. Use low-temperature data collection to minimize thermal motion artifacts .
- Spectroscopy: Employ H/C NMR to verify substituent positions. IR spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups .
Advanced Research Questions
Q. How can experimentalists optimize reaction yields when synthesizing derivatives of this compound?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables like solvent (polar aprotic vs. ethers), catalyst loading (0.5–5 mol%), and reaction time (12–48 hrs). Statistical analysis identifies dominant factors .
- Purification Strategies: Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity ≥95% is critical for biological assays .
Q. What strategies address contradictions in reported stability data for benzo[g]pteridine derivatives?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to stress conditions (40–60°C, 75% RH) and analyze degradation products via LC-MS. Compare results with literature to identify discrepancies .
- Computational Modeling: Use DFT calculations to predict degradation pathways (e.g., hydrolysis of the dione ring) and validate with kinetic studies .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Binding Assays: Perform competitive radioligand binding studies (e.g., H-labeled adenosine) to assess affinity for purinergic receptors. Calculate values using Cheng-Prusoff equations .
- Enzyme Inhibition: Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases). Fit dose-response curves to determine IC values .
Data Contradiction Analysis
Q. How to resolve discrepancies in toxicity profiles across studies?
Methodological Answer:
- Comparative Tox Testing: Replicate acute toxicity assays (OECD 423) in parallel with published protocols. Control variables like solvent (DMSO vs. saline) and administration route (oral vs. IV) .
- Meta-Analysis: Pool data from multiple studies and apply heterogeneity tests (e.g., Cochran’s Q). Conflicting results may arise from impurity levels or species-specific metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
